molecular formula C20H16N2O2 B2888299 Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797084-32-2

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone

Katalognummer B2888299
CAS-Nummer: 1797084-32-2
Molekulargewicht: 316.36
InChI-Schlüssel: NFBUPPKTQRKCDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the decarboxylative acylation of indolines with α-keto acids under palladium catalysis . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Anticancer Research

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone and its derivatives have been highlighted for their antitumor and anticancer properties. Studies have demonstrated the compound's ability to act as a potent antitumor agent through mechanisms such as tubulin polymerization inhibition, displaying significant activity in preclinical models against various cancer types, including leukemia, colon, breast, melanoma, lungs, renal, prostate, CNS, and ovarian cancers. For example, a novel indole compound, classified under similar structures, showed potent antitumor activity and managed to avoid drug resistance mediated by P-glycoprotein, demonstrating less neurotoxicity than traditional vinca alkaloids in vivo (Ahn et al., 2011). Another study on pyrazolinylindole derivatives highlighted their remarkable cytotoxic activities against a wide range of cancer cell lines, with certain compounds showing superior efficacy compared to the reference standard, imatinib, in leukemia cells (Khalilullah et al., 2022).

Metabolic Stability and Pharmacokinetics

Research has also delved into the pharmacokinetics and metabolic stability of these compounds, providing foundational knowledge for future structural modifications aimed at improving drug stability and enhancing anticancer efficacy in patients. The metabolic stability study highlighted the interspecies variability and identified the main metabolic pathways, including hydroxylation, reduction of a ketone group, and O-demethylation, suggesting avenues for structural optimization (Ahn et al., 2011).

Molecular Docking and Pharmacophoric Interactions

Molecular docking and pharmacophoric interaction studies have been conducted to identify new epidermal growth factor receptor (EGFR) inhibitors among indole-containing pyrazole analogs. These studies aim to validate the activity of these compounds through in silico analysis, indicating their potential as effective anticancer agents by targeting specific cancer cell receptors (Khalilullah et al., 2022).

Inhibition of Enzymatic Activity

Some derivatives of this compound have been explored for their ability to inhibit fructose-1,6-bisphosphatase (FBPase), indicating potential applications in metabolic disease management. Compounds such as (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone showed promising inhibitory activity, with IC50 values comparable to natural inhibitors, demonstrating the potential for therapeutic applications in metabolic regulation (Rudnitskaya et al., 2009).

Eigenschaften

IUPAC Name

2,3-dihydroindol-1-yl-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-20(22-13-11-15-6-1-2-9-18(15)22)16-7-5-8-17(14-16)24-19-10-3-4-12-21-19/h1-10,12,14H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBUPPKTQRKCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.